molecular formula C8H10ClNO B14663247 1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride CAS No. 45802-78-6

1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride

Cat. No.: B14663247
CAS No.: 45802-78-6
M. Wt: 171.62 g/mol
InChI Key: IDRZGVLLSOFHQJ-UHFFFAOYSA-M
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Description

1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of an oxirane (epoxide) ring attached to a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with an epoxide-containing reagent. One common method is the reaction of pyridine with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyridinium derivatives with various functional groups.

    Oxidation: Pyridinium N-oxide derivatives.

    Reduction: Pyridine derivatives.

Scientific Research Applications

1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects. The pyridinium ion can also interact with cellular receptors and enzymes, modulating their activity and leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Oxiran-2-yl)methyl]pyrrolidin-2-one
  • 1-(Oxiran-2-ylmethyl)piperidine
  • 1-Methylpyridinium chloride

Uniqueness

1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride is unique due to the presence of both an epoxide ring and a pyridinium ion in its structure. This combination imparts distinct reactivity and potential biological activities compared to other similar compounds. For example, 1-[(Oxiran-2-yl)methyl]pyrrolidin-2-one and 1-(Oxiran-2-ylmethyl)piperidine contain an epoxide ring but lack the pyridinium ion, which may result in different chemical and biological properties .

Properties

CAS No.

45802-78-6

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-(oxiran-2-ylmethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C8H10NO.ClH/c1-2-4-9(5-3-1)6-8-7-10-8;/h1-5,8H,6-7H2;1H/q+1;/p-1

InChI Key

IDRZGVLLSOFHQJ-UHFFFAOYSA-M

Canonical SMILES

C1C(O1)C[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

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